![molecular formula C9H20N2O B1320156 N1,N1-Dimethyl-N2-((tetrahydrofuran-2-yl)methyl)ethane-1,2-diamine CAS No. 915921-74-3](/img/structure/B1320156.png)
N1,N1-Dimethyl-N2-((tetrahydrofuran-2-yl)methyl)ethane-1,2-diamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethylamine typically involves the reaction of oxolane derivatives with dimethylaminoethyl reagents under controlled conditions. Specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of 2-(Dimethylamino)ethylamine may involve large-scale reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to N1,N1-Dimethyl-N2-((tetrahydrofuran-2-yl)methyl)ethane-1,2-diamine exhibit promising anticancer properties. For instance, derivatives of this compound have been tested for their antiproliferative effects on various cancer cell lines, including MCF-7 breast cancer cells. These studies reveal that modifications in the molecular structure can enhance biological activity significantly.
Case Study:
A study published in ResearchGate highlighted the synthesis of related compounds that demonstrated potent activity against MCF-7 breast cancer cells with an IC50 value of 8 nM . This suggests that this compound could be a valuable scaffold for developing new anticancer agents.
3. Enzyme Inhibition
this compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact effectively with active sites of various enzymes.
Case Study:
Research has shown that similar compounds can inhibit key enzymes involved in metabolic pathways, which may lead to therapeutic applications in treating metabolic disorders . The specific interactions and inhibition mechanisms are currently under investigation.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethylamine involves its interaction with molecular targets and pathways within biological systems. The compound’s tertiary amine structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethylamine: Known for its unique combination of an oxolane ring and a dimethylaminoethyl group.
2-(Dimethylamino)ethylamine: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
2-(Dimethylamino)ethylamine: Contains a pyrrolidine ring, offering different chemical properties and reactivity.
Uniqueness
The uniqueness of 2-(Dimethylamino)ethylamine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a versatile compound with diverse applications in various scientific fields.
Biological Activity
N1,N1-Dimethyl-N2-((tetrahydrofuran-2-yl)methyl)ethane-1,2-diamine (CAS No. 915921-74-3) is a synthetic compound characterized by its unique structure that includes a tetrahydrofuran moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of medicinal chemistry and drug design. This article explores the biological activity of this compound, synthesizing findings from various studies and databases.
- Molecular Formula : C9H20N2O
- Molecular Weight : 172.27 g/mol
- IUPAC Name : N',N'-dimethyl-N-(oxolan-2-ylmethyl)ethane-1,2-diamine
- Canonical SMILES : CN(C)CCNCC1CCCO1
Biological Activity Overview
The biological activity of this compound can be understood through its pharmacological properties and interactions with biological systems. The following sections detail specific areas of interest.
Antimicrobial Activity
Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, compounds containing dimethylamino groups have been shown to enhance the efficacy of certain antibiotics by modifying their hydrophilicity and nucleophilicity, which can influence their interaction with bacterial cell membranes .
Enzyme Interaction
N,N-Dimethylation is a common modification in many biologically active molecules. Studies have identified enzymes capable of catalyzing N,N-dimethylation, which can enhance the biological activity of certain compounds by increasing their binding affinity to target proteins or altering their metabolic stability . The enzyme TylM1, for example, has been associated with the biosynthesis of antibiotics that contain N,N-dimethyl groups, suggesting a potential pathway for the biological activity of similar compounds .
Study on Structural Analogues
A study focusing on thalidomide analogues highlighted that modifications to the nitrogen atom can significantly alter biological activity. The introduction of a dimethylamino group was found to enhance anti-cancer properties while reducing toxicity to non-cancerous cells . This suggests that this compound may possess similar beneficial effects in targeted therapies.
Synthesis and Biological Assessment
In a comprehensive investigation of underexplored N-heterocyclic scaffolds, researchers synthesized various derivatives and assessed their biological activities. Compounds with dimethylamino functionalities were particularly noted for their ability to inhibit cancer cell growth without affecting healthy cells, indicating a selective action that could be attributed to structural features like those present in this compound .
Data Table: Biological Activities of Similar Compounds
Properties
IUPAC Name |
N',N'-dimethyl-N-(oxolan-2-ylmethyl)ethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-11(2)6-5-10-8-9-4-3-7-12-9/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWHKPBYGVOUGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1CCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594443 | |
Record name | N~1~,N~1~-Dimethyl-N~2~-[(oxolan-2-yl)methyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-74-3 | |
Record name | N1,N1-Dimethyl-N2-[(tetrahydro-2-furanyl)methyl]-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915921-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N~1~,N~1~-Dimethyl-N~2~-[(oxolan-2-yl)methyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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